Cas no 1214382-02-1 ((2'-Fluorobiphenyl-2-yl)(methyl)sulfane)

(2'-Fluorobiphenyl-2-yl)(methyl)sulfane Chemical and Physical Properties
Names and Identifiers
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- (2'-Fluorobiphenyl-2-yl)(methyl)sulfane
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- Inchi: 1S/C13H11FS/c1-15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h2-9H,1H3
- InChI Key: SOWVRCGKNPQPQO-UHFFFAOYSA-N
- SMILES: S(C)C1C=CC=CC=1C1C=CC=CC=1F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 195
- Topological Polar Surface Area: 25.3
- XLogP3: 4.2
(2'-Fluorobiphenyl-2-yl)(methyl)sulfane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011002013-500mg |
(2'-Fluorobiphenyl-2-yl)(methyl)sulfane |
1214382-02-1 | 97% | 500mg |
$790.55 | 2023-09-04 | |
Alichem | A011002013-1g |
(2'-Fluorobiphenyl-2-yl)(methyl)sulfane |
1214382-02-1 | 97% | 1g |
$1460.20 | 2023-09-04 | |
Alichem | A011002013-250mg |
(2'-Fluorobiphenyl-2-yl)(methyl)sulfane |
1214382-02-1 | 97% | 250mg |
$504.00 | 2023-09-04 |
(2'-Fluorobiphenyl-2-yl)(methyl)sulfane Related Literature
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
Additional information on (2'-Fluorobiphenyl-2-yl)(methyl)sulfane
Introduction to (2'-Fluorobiphenyl-2-yl)(methyl)sulfane (CAS No. 1214382-02-1)
(2'-Fluorobiphenyl-2-yl)(methyl)sulfane) is a specialized organic compound with the chemical formula C13H10FS. This compound, identified by its CAS number CAS No. 1214382-02-1, has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. The presence of a fluorine atom in the biphenyl ring and the sulfur-methyl group makes it a promising candidate for various synthetic and medicinal chemistry applications.
The biphenyl core is a well-known scaffold in medicinal chemistry, frequently employed in the design of bioactive molecules due to its ability to enhance lipophilicity and metabolic stability. The introduction of a fluorine atom at the 2'-position further modulates these properties, making (2'-Fluorobiphenyl-2-yl)(methyl)sulfane particularly interesting for drug development. Fluorinated aromatic compounds are known to exhibit improved binding affinity, reduced metabolic degradation, and enhanced pharmacokinetic profiles, which are critical factors in the design of novel therapeutics.
In recent years, there has been a surge in research focused on fluorinated biphenyl derivatives due to their diverse biological activities. Studies have shown that such compounds can exhibit properties ranging from anti-inflammatory to anticancer effects. The sulfur-methyl group in (2'-Fluorobiphenyl-2-yl)(methyl)sulfane introduces additional functionalization possibilities, allowing for further derivatization and customization to tailor specific biological outcomes.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel scaffolds for enzyme inhibitors, receptor modulators, and other pharmacologically relevant entities. The versatility of (2'-Fluorobiphenyl-2-yl)(methyl)sulfane lies in its ability to serve as a building block for a wide array of synthetic pathways, enabling chemists to explore new chemical spaces with greater efficiency.
The pharmaceutical industry has been particularly keen on exploring fluorinated biphenyl derivatives due to their potential to improve drug-like properties such as solubility, bioavailability, and target specificity. (2'-Fluorobiphenyl-2-yl)(methyl)sulfane exemplifies this trend, as it combines the advantageous features of fluorine-containing aromatic systems with a functionalized sulfur moiety. This combination has been shown to enhance interactions with biological targets, leading to more potent and selective drug candidates.
Recent advancements in computational chemistry have further accelerated the exploration of (2'-Fluorobiphenyl-2-yl)(methyl)sulfane. Molecular modeling studies have provided insights into its binding modes with various biological targets, helping researchers predict and optimize its pharmacological activity. These computational approaches have been instrumental in identifying lead compounds for further development, reducing the time and resources required for traditional high-throughput screening methods.
The synthesis of (2'-Fluorobiphenyl-2-yl)(methyl)sulfane involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the fluorine atom at the 2'-position of the biphenyl ring is particularly challenging due to the electrophilic nature of fluorine-containing intermediates. However, recent developments in synthetic methodologies have made it possible to achieve this transformation with high yield and selectivity.
One notable synthetic approach involves the use of palladium-catalyzed cross-coupling reactions, which have become increasingly popular for constructing biaryl systems like (2'-Fluorobiphenyl-2-yl)(methyl)sulfane. These reactions offer excellent functional group tolerance and can be performed under mild conditions, making them suitable for large-scale synthesis. Additionally, recent innovations in flow chemistry have enabled continuous production processes for such compounds, improving scalability and reducing waste generation.
The biological evaluation of (2'-Fluorobiphenyl-2-yl)(methyl)sulfane has revealed intriguing properties that warrant further investigation. Preclinical studies have demonstrated its potential as an inhibitor of certain enzymes implicated in inflammatory diseases and cancer progression. The fluorine atom's ability to modulate electronic properties has been shown to enhance binding interactions with these targets, leading to increased potency.
Moreover, the sulfur-methyl group has been identified as a key pharmacophore that contributes to the compound's bioactivity. This moiety has been shown to interact with specific residues in protein targets, influencing both affinity and selectivity. By fine-tuning this functional group through structural modifications, researchers can optimize therapeutic efficacy while minimizing off-target effects.
The growing interest in (2'-Fluorobiphenyl-2-yl)(methyl)sulfane has also spurred innovation in analytical techniques for its characterization. Advanced spectroscopic methods such as NMR spectroscopy and mass spectrometry have provided detailed insights into its molecular structure and purity. These techniques are essential for ensuring that synthesized compounds meet stringent quality standards before advancing to preclinical testing.
In conclusion, (cas no1214382-02-1) or (2'-fluorobiphenyl-...) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its combination of a fluorinated biphenyl core with a sulfur-methyl group makes it a versatile intermediate for drug discovery efforts aimed at developing novel therapeutics for various diseases.
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